![molecular formula C7H4BrN3O2 B13056976 3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylicacid](/img/structure/B13056976.png)
3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused to a pyrazine ring, with a bromine atom at the 3-position and a carboxylic acid group at the 7-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry .
Métodos De Preparación
The synthesis of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the cyclization of pyrazinylhydrazones can be induced thermally to form the desired pyrrolo[2,3-b]pyrazine structure . Industrial production methods may involve the use of solid alumina and room temperature cross-coupling reactions, followed by intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide .
Análisis De Reacciones Químicas
3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 3-position can be substituted with other groups using appropriate reagents.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include bromine, cesium carbonate, and dimethyl sulfoxide. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of kinase inhibitors and other therapeutic agents.
Biological Studies: The compound is used in studies related to its antimicrobial, anti-inflammatory, and antiviral activities.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex molecules with potential biological activities.
Mecanismo De Acción
The mechanism of action of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid involves its interaction with specific molecular targets. For example, it can bind to kinase enzymes, inhibiting their activity and thereby affecting various cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is used .
Comparación Con Compuestos Similares
3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid can be compared with other pyrrolopyrazine derivatives, such as:
2-Bromo-3-methyl-5H-pyrrolo[2,3-b]pyrazine: This compound has a methyl group at the 3-position instead of a carboxylic acid group.
5H-Pyrrolo[2,3-b]pyrazine derivatives: These compounds exhibit various biological activities, including kinase inhibition, antimicrobial, and antiviral activities.
The uniqueness of 3-Bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid lies in its specific substitution pattern, which imparts distinct biological activities and synthetic utility .
Propiedades
Fórmula molecular |
C7H4BrN3O2 |
|---|---|
Peso molecular |
242.03 g/mol |
Nombre IUPAC |
3-bromo-5H-pyrrolo[2,3-b]pyrazine-7-carboxylic acid |
InChI |
InChI=1S/C7H4BrN3O2/c8-4-2-9-5-3(7(12)13)1-10-6(5)11-4/h1-2H,(H,10,11)(H,12,13) |
Clave InChI |
AOQBWZCNBFUCDF-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C2=NC=C(N=C2N1)Br)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(5E)-3-[4-(difluoromethoxy)phenyl]-5-(furan-2-ylmethylidene)-2-sulfanylideneimidazolidin-4-one](/img/structure/B13056900.png)
![2-((1-Methylpiperidin-4-yl)amino)-7H-naphtho[1,2,3-de]quinolin-7-one](/img/structure/B13056901.png)

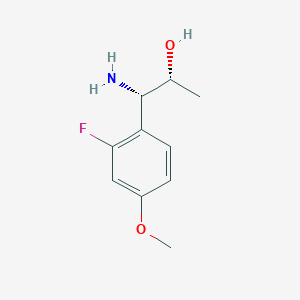
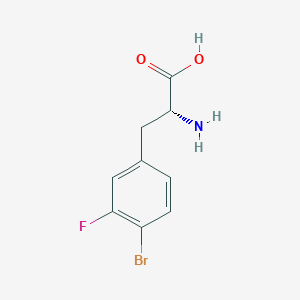
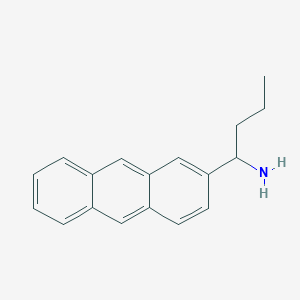
![(E)-{[2-(4-chlorophenyl)-7-methylimidazo[1,2-a]pyridin-3-yl]methylidene}aminocyclopropanecarboxylate](/img/structure/B13056919.png)
![1-[(E,Z)-N'-[(4-chlorophenyl)amino]-N-[(4-chlorophenyl)imino]carbamimidoyl]-N-phenylformamide](/img/structure/B13056921.png)

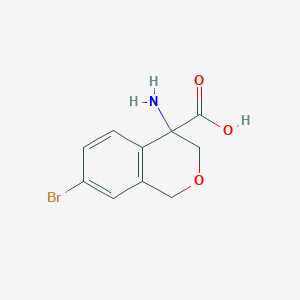
![[(3Z)-2-oxo-1-phenyl-2,3-dihydro-1H-indol-3-ylidene]aminobutanoate](/img/structure/B13056946.png)
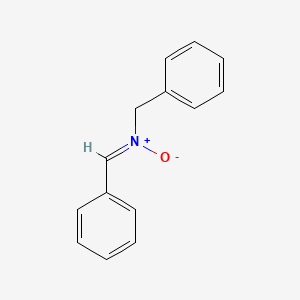
![(E)-[(2-{[(4-chlorophenyl)methyl]sulfanyl}quinolin-3-yl)methylidene]aminocyclopropanecarboxylate](/img/structure/B13056970.png)
